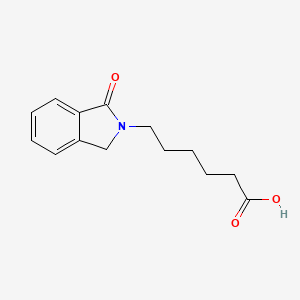

6-(1-Oxoisoindolin-2-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

6-OIHA can be synthesized by the reaction of isatin and 6-bromohexanoic acid in the presence of a suitable catalyst. The resulting product is purified by recrystallization or column chromatography.Molecular Structure Analysis

The molecular formula of 6-OIHA is C14H17NO3 . The structure of 6-OIHA is confirmed by Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).Scientific Research Applications

1. Use in DNA Sequencing

6-Amino-4-oxo-hexanoic acid, a derivative of levulinic acid, has been developed with a fluorescent probe for the protection of hydroxyl groups. This compound is used in a new DNA sequencing method and as a sensitive detectable protecting group. It is introduced through the reaction of its symmetrical anhydride and is removed under mild conditions, making it applicable in DNA sequencing technologies (Rasolonjatovo & Sarfati, 1998).

2. Synthesis of Fluorescent Compounds

Novel fluorophores, including variants of 6-(1-Oxoisoindolin-2-yl)hexanoic acid, have been designed, synthesized, and characterized. These fluorophores have been studied for their fluorescence in different organic solvents and aqueous solutions. Some of these compounds have been used for labeling nucleosides and oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled counterparts (Singh & Singh, 2007).

3. Swern Oxidation Modification

6-(Methylsulfinyl)hexanoic acid, a substitute for DMSO in Swern oxidation reactions, has been used to convert alcohols to aldehydes or ketones. This process features easy separation and recyclability of the sulfoxide used, showing its potential in organic synthesis and chemical engineering (Liu & Vederas, 1996).

4. Synthesis of Isoindoline Derivatives

Efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde using a Strecker approach with OSU-6 as the catalyst has been described. This process highlights the versatility of the compound in producing various derivatives under different conditions, useful in organic chemistry and pharmaceutical research (Nammalwar, Muddala, Murie, & Bunce, 2015).

5. Transdermal Permeation Enhancers

Esters and amides of hexanoic acid substituted with tertiary amino group, including this compound derivatives, have been studied for their activity as transdermal permeation enhancers. This application is significant in pharmaceuticals for enhancing drug delivery through the skin (Farsa, Doležal, & Hrabálek, 2010).

Properties

IUPAC Name |

6-(3-oxo-1H-isoindol-2-yl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(17)8-2-1-5-9-15-10-11-6-3-4-7-12(11)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAIRQUZRMHYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)

![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)

![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)

![{[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2387587.png)